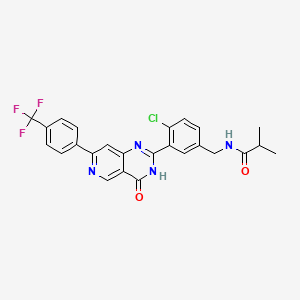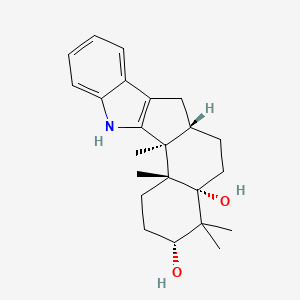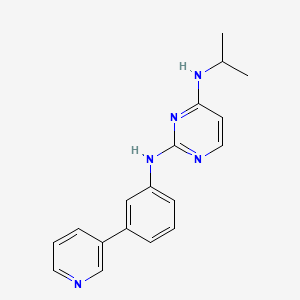![molecular formula C19H23N2O6P B10780340 2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Composé 2g [PMID: 27390066] est un composé organique synthétique connu pour son rôle d'inhibiteur non sélectif des aminopeptidases du réticulum endoplasmique humain ERAP1 et ERAP2 . Ces enzymes sont impliquées dans le traitement des peptides antigéniques, ce qui rend le composé 2g important en immunopharmacologie.
Méthodes De Préparation
La synthèse du Composé 2g implique l'utilisation d'analogues d'acides aminés et de dipeptides contenant du phosphore . Les voies de synthèse spécifiques et les conditions de réaction sont détaillées dans l'étude de Węglarz-Tomczak et al. (2016) . Les méthodes de production industrielle de ce composé ne sont pas largement documentées, ce qui indique qu'il est peut-être principalement synthétisé à des fins de recherche plutôt que pour une utilisation industrielle à grande échelle.
Analyse Des Réactions Chimiques
Le Composé 2g subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
Le Composé 2g a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'inhibition des aminopeptidases ERAP1 et ERAP2.
Biologie : Aide à comprendre le rôle de ces enzymes dans le traitement et la présentation des antigènes.
Médecine : Applications thérapeutiques potentielles dans les maladies où la modulation du traitement des antigènes est bénéfique.
Industrie : Applications industrielles limitées en raison de son utilisation principale dans la recherche.
5. Mécanisme d'action
Le Composé 2g exerce ses effets en inhibant l'activité des aminopeptidases du réticulum endoplasmique ERAP1 et ERAP2 . Ces enzymes sont impliquées dans l'élagage des peptides pour la présentation par les molécules du complexe majeur d'histocompatibilité de classe I. En inhibant ces enzymes, le composé 2g peut moduler la réponse immunitaire.
Applications De Recherche Scientifique
Compound 2g has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of aminopeptidases ERAP1 and ERAP2.
Biology: Helps in understanding the role of these enzymes in antigen processing and presentation.
Medicine: Potential therapeutic applications in diseases where modulation of antigen processing is beneficial.
Industry: Limited industrial applications due to its primary use in research.
Mécanisme D'action
Compound 2g exerts its effects by inhibiting the activity of the endoplasmic reticulum aminopeptidases ERAP1 and ERAP2 . These enzymes are involved in trimming peptides for presentation by major histocompatibility complex class I molecules. By inhibiting these enzymes, compound 2g can modulate the immune response.
Comparaison Avec Des Composés Similaires
Le Composé 2g peut être comparé à d'autres inhibiteurs d'ERAP1 et ERAP2, tels que le Composé 3v [PMID: 27390066], qui est sélectif pour ERAP2 . Le caractère unique du Composé 2g réside dans son inhibition non sélective à la fois d'ERAP1 et d'ERAP2, ce qui en fait un outil précieux pour étudier les effets combinés de ces enzymes.
Composés similaires
- Composé 3v [PMID: 27390066]
- Composé 17 [PMID: 23916253]
Ces composés diffèrent par leur sélectivité et leur puissance envers ERAP1 et ERAP2, fournissant une gamme d'outils pour étudier ces enzymes.
Propriétés
Formule moléculaire |
C19H23N2O6P |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H23N2O6P/c20-18(11-8-14-6-9-17(10-7-14)21(24)25)28(26,27)13-16(19(22)23)12-15-4-2-1-3-5-15/h1-7,9-10,16,18H,8,11-13,20H2,(H,22,23)(H,26,27) |
Clé InChI |
YSYQXQQIKOEBNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CP(=O)(C(CCC2=CC=C(C=C2)[N+](=O)[O-])N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol](/img/structure/B10780267.png)
![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)-5-pyridin-4-yloxyphenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10780270.png)
![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)
![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)
![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)
![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)
![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)

![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)

